Clencyclohexerol-d10

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

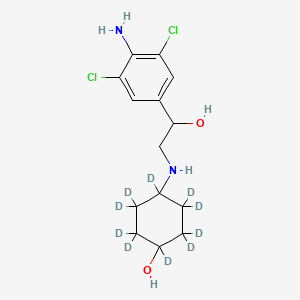

4-[[2-(4-amino-3,5-dichlorophenyl)-2-hydroxyethyl]amino]-1,2,2,3,3,4,5,5,6,6-decadeuteriocyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20Cl2N2O2/c15-11-5-8(6-12(16)14(11)17)13(20)7-18-9-1-3-10(19)4-2-9/h5-6,9-10,13,18-20H,1-4,7,17H2/i1D2,2D2,3D2,4D2,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKFLKXDTRUWFDL-AJHFZFCKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NCC(C2=CC(=C(C(=C2)Cl)N)Cl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(C(C(C1([2H])NCC(C2=CC(=C(C(=C2)Cl)N)Cl)O)([2H])[2H])([2H])[2H])([2H])O)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Clencyclohexerol-d10: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clencyclohexerol-d10 is a deuterated analog of Clencyclohexerol and a labeled form of the β2-adrenergic agonist, Clenbuterol. Its primary application lies in its use as an internal standard for the quantitative analysis of Clenbuterol and related compounds in complex biological matrices. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, alongside a detailed experimental protocol for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the determination of Clenbuterol in urine samples.

Chemical and Physical Properties

This compound is a stable, isotopically labeled compound that is chemically identical to its unlabeled counterpart, Clencyclohexerol, with the exception of ten deuterium atoms replacing ten hydrogen atoms on the cyclohexyl ring. This isotopic labeling results in a higher molecular weight, allowing for its differentiation from the unlabeled analyte in mass spectrometric analyses.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Name | 4-[[2-(4-amino-3,5-dichlorophenyl)-2-hydroxyethyl]amino]cyclohexan-1-ol-d10 |

| Synonyms | 4-Amino-3,5-dichloro-α-[[(4-hydroxycyclohexyl-d10)amino]methyl]benzenemethanol |

| CAS Number | 1346599-61-8 |

| Molecular Formula | C₁₄H₁₀D₁₀Cl₂N₂O₂ |

| Molecular Weight | 329.29 g/mol |

| Appearance | White to Off-White Solid |

| Melting Point | 58 - 62 °C |

| Solubility | Slightly soluble in Acetone, DMSO, and Methanol |

| Storage | Hygroscopic, store at -20°C under an inert atmosphere |

Applications in Analytical Chemistry

The primary utility of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS) methods. Its structural and chemical similarity to the analyte of interest (Clenbuterol) ensures that it behaves similarly during sample preparation, chromatography, and ionization. However, its distinct mass allows for separate detection and quantification. This approach corrects for variations in sample extraction, instrument response, and matrix effects, leading to highly accurate and precise measurements.

Experimental Protocol: Quantification of Clenbuterol in Human Urine using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a typical method for the analysis of Clenbuterol in human urine, employing this compound as an internal standard.

Materials and Reagents

-

Clenbuterol analytical standard

-

This compound internal standard

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Deionized water (18.2 MΩ·cm)

-

Human urine samples

-

Solid Phase Extraction (SPE) cartridges (e.g., Mixed-mode cation exchange)

Sample Preparation

-

Spiking: To 1 mL of urine sample, add a known concentration of this compound solution (e.g., 10 ng/mL final concentration).

-

Hydrolysis (Optional): For the analysis of total clenbuterol (free and conjugated), an enzymatic hydrolysis step using β-glucuronidase can be performed.[1]

-

Extraction:

-

Liquid-Liquid Extraction (LLE): Adjust the pH of the urine sample to basic (e.g., pH 9-10) and extract with an organic solvent such as ethyl acetate or a mixture of dichloromethane and isopropanol.[2]

-

Solid-Phase Extraction (SPE): Condition the SPE cartridge according to the manufacturer's instructions. Load the pre-treated urine sample. Wash the cartridge to remove interferences and then elute the analyte and internal standard with an appropriate solvent mixture (e.g., methanol with 2% formic acid).

-

-

Evaporation and Reconstitution: Evaporate the collected eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 100 µL).

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Clenbuterol: Monitor at least two transitions, for example, m/z 277.1 → 203.1 (quantifier) and m/z 277.1 → 259.1 (qualifier).

-

This compound: m/z 287.2 → 213.1.

-

-

Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, and collision energy for maximum signal intensity.

-

Data Analysis

Quantification is performed by calculating the peak area ratio of the analyte (Clenbuterol) to the internal standard (this compound). A calibration curve is constructed by analyzing standards containing known concentrations of Clenbuterol and a constant concentration of this compound. The concentration of Clenbuterol in the unknown samples is then determined from this calibration curve.

Visualizations

Experimental Workflow for Clenbuterol Quantification

Caption: Workflow for the quantification of Clenbuterol in urine using this compound.

Logical Relationship in Isotope Dilution Mass Spectrometry

Caption: Principle of Isotope Dilution Mass Spectrometry using a labeled internal standard.

References

Mechanism of action of Clenbuterol and its metabolites

An In-Depth Technical Guide to the Mechanism of Action of Clenbuterol and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clenbuterol is a potent, long-acting β2-adrenergic receptor agonist known for its bronchodilatory, lipolytic, and anabolic-like properties. This document provides a detailed examination of the molecular mechanism of action of clenbuterol, its downstream signaling cascades, its metabolic fate, and the current understanding of its metabolites. It summarizes key quantitative pharmacological and pharmacokinetic data and outlines common experimental methodologies for its study.

Core Mechanism of Action: β2-Adrenergic Receptor Agonism

Clenbuterol exerts its primary effects by acting as a direct and selective agonist for the β2-adrenergic receptor (β2-AR), a member of the G protein-coupled receptor (GPCR) family.[1][2][3] These receptors are predominantly located on the cell membranes of smooth muscle (e.g., in the airways), skeletal muscle, and adipose tissues.[1][2] By binding to the β2-AR, clenbuterol mimics the action of endogenous catecholamines like epinephrine, initiating a cascade of intracellular events. The R-(-)-enantiomer is considered the pharmacologically active form of the molecule.

The Canonical Gs-cAMP-PKA Signaling Pathway

The classical and most well-understood pathway activated by clenbuterol involves the coupling of the β2-AR to the stimulatory G protein, Gs. This activation triggers a series of downstream events:

-

Adenylyl Cyclase Activation: The activated α-subunit of Gs (Gαs) stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP concentration leads to the activation of Protein Kinase A (PKA).

PKA is a crucial serine/threonine kinase that phosphorylates numerous downstream target proteins, mediating the diverse physiological effects of clenbuterol.

Physiological and Cellular Effects

The activation of the PKA pathway and other non-canonical pathways leads to tissue-specific effects.

Bronchodilation

In bronchial smooth muscle, PKA activation leads to the phosphorylation of proteins that decrease intracellular calcium concentrations and desensitize the contractile machinery, resulting in smooth muscle relaxation and bronchodilation. This is the basis for its therapeutic use in asthma.

Lipolysis and Thermogenesis

In adipose tissue, clenbuterol stimulates lipolysis and thermogenesis:

-

Lipolysis: PKA phosphorylates and activates hormone-sensitive lipase (HSL), which catalyzes the breakdown of stored triglycerides into free fatty acids and glycerol for use as energy.

-

Thermogenesis: Clenbuterol increases the basal metabolic rate (BMR), leading to increased energy expenditure and heat production. A single 80 µg dose in humans has been shown to increase resting energy expenditure by 21% and fat oxidation by 39%.

Anabolic and Anti-Catabolic Effects on Skeletal Muscle

Clenbuterol promotes an increase in skeletal muscle mass, though the precise mechanisms are multifaceted and involve both anti-catabolic and anabolic actions.

-

Anti-Catabolic Action: Clenbuterol has been shown to inhibit the ubiquitin-proteasome pathway, which is a major driver of muscle protein degradation, particularly during atrophy.

-

Anabolic Action: The drug can stimulate muscle protein synthesis. This is mediated, in part, through the activation of the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth and protein synthesis. Studies show clenbuterol increases the phosphorylation of mTOR and its downstream targets.

Non-Canonical Signaling Pathways

Beyond the classical Gs-cAMP pathway, clenbuterol's effects, particularly on skeletal muscle, are mediated by other signaling molecules.

PI3K/Akt/mTOR Pathway

Activation of the β2-AR can lead to the stimulation of the phosphoinositide 3-kinase (PI3K) and protein kinase B (Akt) cascade, which in turn activates the mammalian target of rapamycin (mTOR). This pathway is critical for the hypertrophic effects of clenbuterol in muscle.

β-arrestin Signaling

Clenbuterol-induced β2-AR activation also engages β-arrestin-dependent signaling pathways. β-arrestin 1 has been shown to be essential for the hypertrophic and contractility-enhancing effects of clenbuterol in skeletal muscle. This pathway can function independently of G-protein coupling and contributes to the anabolic response.

References

Clencyclohexerol-d10 as a Reference Standard in the Metabolic Scrutiny of Clenbuterol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clenbuterol, a potent β2-adrenergic agonist, is therapeutically employed as a bronchodilator for the management of asthma. However, its pronounced anabolic and lipolytic properties have led to its illicit use as a performance-enhancing drug in sports and as a growth promoter in livestock. Understanding the metabolic fate of Clenbuterol is paramount for developing sensitive analytical methods for its detection in biological matrices and for comprehending its pharmacological and toxicological profiles. This technical guide provides an in-depth exploration of the metabolism of Clenbuterol, with a special focus on the role of Clencyclohexerol-d10 as a labeled internal standard in its analytical determination. This document details the metabolic pathways, presents quantitative data, outlines experimental protocols, and visualizes the associated signaling cascades.

The Role of this compound

This compound is a deuterated, isotopically labeled analog of Clencyclohexerol, which in turn is a synthetic analog of Clenbuterol. It is crucial to underscore that neither Clencyclohexerol nor its deuterated form are metabolites of Clenbuterol. Instead, this compound serves as an invaluable tool in analytical chemistry, specifically in mass spectrometry-based methods, where it is used as an internal standard for the accurate quantification of Clenbuterol and its actual metabolites. The incorporation of ten deuterium atoms imparts a distinct mass-to-charge ratio, allowing it to be distinguished from the unlabeled analytes while exhibiting similar chemical and physical properties during sample preparation and analysis.

Metabolic Pathways of Clenbuterol

The biotransformation of Clenbuterol in the body is a complex process primarily occurring in the liver. The main metabolic pathways involve modifications of the primary aromatic amine group.

Primary Metabolic Pathways:

-

N-Oxidation: This is a major metabolic route for Clenbuterol. The primary amine group is oxidized to form N-hydroxyclenbuterol (clenbuterol hydroxylamine). This reaction is catalyzed by the Cytochrome P450 (CYP) and Flavin-containing monooxygenase (FMO) enzyme systems. Further oxidation of the hydroxylamine can lead to the formation of 4-nitroclenbuterol. Clenbuterol hydroxylamine is often the most abundant metabolite detected in urine.[1][2][3]

-

N-Dealkylation: This pathway involves the removal of the tert-butyl group from the secondary amine, resulting in a primary amine metabolite.

-

Sulfate Conjugation: The primary amine of Clenbuterol can undergo conjugation with a sulfate group to form clenbuterol sulfamate. This is a significant metabolite, particularly in fecal excretion.[2]

The relative contribution of these pathways can vary depending on the species and the administered dose. At higher doses, the N-oxidation pathway leading to clenbuterol hydroxylamine appears to be more prevalent.[3]

Metabolic Fate of Clenbuterol

The following diagram illustrates the primary metabolic transformations of Clenbuterol.

Quantitative Analysis of Clenbuterol and its Metabolites

The quantification of Clenbuterol and its metabolites is critical for pharmacokinetic studies, doping control, and food safety monitoring. The concentrations of these compounds can vary significantly based on the dosage, time since administration, and the biological matrix being analyzed.

| Analyte | Biological Matrix | Typical Concentration Range | Notes |

| Clenbuterol | Human Urine | 5 pg/mL - >75 ng/mL | Concentrations are dose-dependent and can be detected for several days post-administration. |

| Clenbuterol | Human Plasma | 0.1 - 0.6 ng/mL (therapeutic doses) | Reaches maximum concentration within 2.5 hours with a half-life of about 35 hours. |

| N-Hydroxyclenbuterol | Rat Urine | Major Metabolite | Often the most abundant metabolite found in urine, especially at higher Clenbuterol doses. |

| 4-Nitroclenbuterol | Rat Urine | Detected | Generally found in lower concentrations compared to N-hydroxyclenbuterol. |

| Clenbuterol Sulfamate | Rat Feces | Major Fecal Metabolite | Accounts for more than half of the radioactivity in feces in animal studies. |

Experimental Protocols

The analysis of Clenbuterol and its metabolites typically involves sophisticated analytical techniques that require meticulous sample preparation and instrumental analysis.

Experimental Workflow for Urine Analysis

The following diagram outlines a typical workflow for the analysis of Clenbuterol and its metabolites in urine samples.

Detailed Methodologies

1. Sample Preparation: Liquid-Liquid Extraction (LLE) for Urine

-

Objective: To extract Clenbuterol and its metabolites from the urine matrix.

-

Protocol:

-

To 2 mL of urine, add an internal standard solution (e.g., this compound).

-

Alkalinize the sample to a pH > 9 using a suitable buffer (e.g., potassium carbonate/bicarbonate buffer).

-

Add 5 mL of an organic solvent mixture (e.g., diethyl ether/tert-butanol, 4:1 v/v).

-

Vortex for 10 minutes and centrifuge at 4000 rpm for 5 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in a mobile phase for LC-MS/MS analysis.

-

2. In Vitro Metabolism using Liver Microsomes

-

Objective: To study the metabolic fate of Clenbuterol in a controlled in vitro system.

-

Protocol:

-

Prepare an incubation mixture containing liver microsomes (e.g., rat or human), a phosphate buffer (pH 7.4), and Clenbuterol.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding an NADPH-generating system.

-

Incubate at 37°C with gentle shaking for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Centrifuge to pellet the protein and analyze the supernatant for metabolites by LC-MS/MS.

-

3. LC-MS/MS Analysis

-

Objective: To separate, identify, and quantify Clenbuterol and its metabolites.

-

Typical Parameters:

-

Chromatographic Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of formic acid or ammonium formate.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.

-

| Analyte | Precursor Ion (m/z) | Product Ion(s) (m/z) |

| Clenbuterol | 277.1 | 203.0, 259.1, 132.0, 168.0 |

| This compound | 287.2 | 213.1, 269.2 |

| N-Hydroxyclenbuterol | 293.1 | 275.1, 220.0 |

| 4-Nitroclenbuterol | 322.1 | 304.1, 249.0 |

Signaling Pathway of Clenbuterol's Pharmacological Action

Clenbuterol exerts its effects by acting as a β2-adrenergic receptor agonist. The binding of Clenbuterol to its receptor initiates a cascade of intracellular events that ultimately lead to its characteristic anabolic and lipolytic effects.

Clenbuterol-Induced Signaling Cascade

The following diagram illustrates the signaling pathway initiated by Clenbuterol.

The activation of Protein Kinase A (PKA) by cyclic AMP (cAMP) is a pivotal step. PKA then phosphorylates various downstream targets, leading to:

-

Increased Lipolysis: PKA activates hormone-sensitive lipase, which promotes the breakdown of triglycerides into free fatty acids and glycerol.

-

Activation of mTOR Pathway: PKA can indirectly activate the mammalian target of rapamycin (mTOR) pathway, a key regulator of cell growth and protein synthesis. The activation of mTOR signaling is crucial for the anabolic effects of Clenbuterol, leading to increased muscle mass.

Conclusion

This compound is a vital analytical tool, serving as a deuterated internal standard for the accurate quantification of Clenbuterol and its metabolites. A thorough understanding of Clenbuterol's metabolism, primarily through N-oxidation, is essential for the development of robust and sensitive analytical methods required in clinical, forensic, and anti-doping contexts. The pharmacological effects of Clenbuterol are mediated through the β2-adrenergic signaling pathway, which ultimately influences downstream pathways controlling lipolysis and protein synthesis. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers and professionals working with this potent and highly regulated compound.

References

In-Depth Technical Guide to the Physical and Chemical Stability of Clencyclohexerol-d10

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical stability of Clencyclohexerol-d10, a deuterated analog of Clencyclohexerol. Due to the limited availability of direct stability studies on the deuterated form, this document leverages data from its non-deuterated counterpart, Clenbuterol, to infer its stability profile. The isotopic labeling in this compound is not expected to significantly alter its fundamental chemical stability.

Compound Overview

This compound is a labeled analog of Clencyclohexerol and a close structural relative of Clenbuterol, a well-known β2-adrenergic agonist. It is primarily used as an internal standard in analytical and research applications for the accurate quantification of Clencyclohexerol or related compounds.

Chemical Structure:

Commercial Availability and Suppliers of Clencyclohexerol-d10: A Technical Overview

Clencyclohexerol-d10, a deuterated analog of Clencyclohexerol, is primarily utilized as an internal standard in analytical and research applications for the quantification of its non-labeled counterpart. This document provides an overview of its commercial availability and lists key suppliers for researchers, scientists, and drug development professionals.

Product Information and Chemical Properties

This compound is a labeled version of Clencyclohexerol, which is related to Clenbuterol, a β-agonist.[1][2] The deuteration makes it suitable for use as an internal standard in mass spectrometry-based analytical methods.

Chemical Identifiers:

Commercial Suppliers

This compound is available from several specialized chemical suppliers that provide reference standards and stable isotope-labeled compounds. The availability and product specifications are summarized in the table below.

| Supplier | Product Code/Catalogue Number | Availability | Notes |

| LGC Standards | TRC-C572502 | In stock | Offers exact weight packaging. |

| Clinivex | Not specified | In stock | Shipped at room temperature. |

| Pharmaffiliates | PA STI 021880 | Available for inquiry | Appearance is an off-white solid. |

| MedChemExpress | Not specified | Available for inquiry | For research use only. |

| Immunomart | TMIH-0161 | Available for inquiry | Isotopic marker for Clencyclohexerol. |

Storage and Handling

Proper storage is crucial to maintain the integrity of this compound. Recommended storage conditions are as follows:

-

Long-term storage: -80°C (up to 6 months)

-

Short-term storage: -20°C (up to 1 month)

-

Pharmaffiliates recommends: 2-8°C in a refrigerator under an inert atmosphere, noting that the compound is hygroscopic.

-

Shipping Conditions: Typically shipped on blue ice or at ambient temperature.

Methodological Considerations

While detailed experimental protocols are specific to individual research applications, a general workflow for the use of this compound as an internal standard in a quantitative analysis is outlined below.

General Workflow for Quantitative Analysis using an Internal Standard

The following diagram illustrates a typical workflow for using a stable isotope-labeled internal standard like this compound in a research setting.

Disclaimer: The information provided is based on publicly available data from the suppliers' websites. Researchers should always consult the product datasheet and safety data sheets (SDS) provided by the supplier for the most accurate and up-to-date information. All products listed are for research use only unless otherwise stated.

References

Safety data sheet and handling precautions for Clencyclohexerol-d10

An In-depth Technical Guide to Clencyclohexerol-d10

This technical guide provides comprehensive safety data, handling precautions, and relevant biological information for this compound, targeted at researchers, scientists, and drug development professionals.

Safety Data Sheet (SDS) Summary

1.1. Identification

-

Chemical Name: 4-Amino-3,5-dichloro-α-[[(4-hydroxycyclohexyl-d10)amino]methyl]benzenemethanol[4][5]

-

Synonyms: this compound

-

CAS Number: 1346599-61-8

-

Molecular Formula: C₁₄H₁₀D₁₀Cl₂N₂O₂

-

Application: this compound is a labeled analog of Clenbuterol. It is used as a β-agonist and can act as a growth promoter in farm animals.

1.2. Hazard Identification

-

GHS Classification: Based on the data for Clenbuterol, the substance is considered toxic if swallowed and toxic if inhaled. It may also cause damage to organs through prolonged or repeated exposure.

-

Pictograms:

-

GHS06 (Skull and crossbones)

-

GHS08 (Health hazard)

-

-

Signal Word: Danger

-

Hazard Statements:

-

H301: Toxic if swallowed

-

H331: Toxic if inhaled

-

H372: Causes damage to organs through prolonged or repeated exposure

-

1.3. First-Aid Measures

-

General Advice: Immediately remove any clothing soiled by the product. Symptoms of poisoning may occur after several hours; therefore, medical observation for at least 48 hours after the accident is recommended.

-

If Inhaled: Supply fresh air or oxygen; seek medical attention. In case of unconsciousness, place the patient in a stable side position for transportation.

-

In Case of Skin Contact: Immediately wash with water and soap and rinse thoroughly.

-

In Case of Eye Contact: Rinse opened eye for several minutes under running water. If symptoms persist, consult a doctor.

-

If Swallowed: Do not induce vomiting; immediately call for medical help.

Handling Precautions and Storage

2.1. Personal Protective Equipment (PPE)

-

Eye/Face Protection: Use safety glasses with side shields or goggles.

-

Skin Protection: Wear protective gloves. The specific material and thickness should be determined by a risk assessment.

-

Respiratory Protection: In case of brief exposure or low pollution, use a respiratory filter device. For intensive or longer exposure, use a self-contained respiratory protective device.

-

Body Protection: Wear appropriate protective clothing.

2.2. Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably in a laboratory fume hood.

-

Ensure eyewash stations and safety showers are readily accessible.

2.3. Hygiene Measures

-

Keep away from foodstuffs, beverages, and feed.

-

Immediately remove all soiled and contaminated clothing.

-

Wash hands before breaks and at the end of work.

-

Avoid contact with skin and eyes.

2.4. Storage

-

Storage Temperature: -20°C

-

Storage Conditions: Keep container tightly sealed in a dry and well-ventilated place. The product is hygroscopic. Store locked up.

Data Presentation

3.1. Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1346599-61-8 | |

| Molecular Formula | C₁₄H₁₀D₁₀Cl₂N₂O₂ | |

| Molecular Weight | 329.29 g/mol | |

| Appearance | White to Pale Yellow Solid | |

| Melting Point | 58 - 62°C | |

| Solubility | Acetone (Slightly), DMSO (Slightly), Methanol (Slightly) |

3.2. Toxicological Data (for Clenbuterol)

| Endpoint | Value | Reference |

| Acute Toxicity (Oral) | Toxic if swallowed | |

| Acute Toxicity (Inhalation) | Toxic if inhaled | |

| Specific Target Organ Toxicity (Repeated Exposure) | Causes damage to organs through prolonged or repeated exposure |

Disclaimer: The toxicological data presented is for the parent compound, Clenbuterol, and should be used as an indicator of the potential hazards of this compound.

Experimental Protocols

This compound is a deuterated analog of Clencyclohexerol, making it suitable for use as an internal standard in quantitative analysis by mass spectrometry, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below is a generalized workflow for its use.

Workflow: Quantitative Analysis using a Deuterated Internal Standard

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Methodology:

-

Standard Curve Preparation: Prepare a series of calibration standards containing known concentrations of the non-labeled analyte (Clencyclohexerol) and a constant concentration of the deuterated internal standard (this compound).

-

Sample Preparation:

-

To an aliquot of the biological sample (e.g., plasma, urine), add a known amount of this compound solution.

-

Perform an extraction procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate the analyte and the internal standard from the matrix.

-

Evaporate the extraction solvent and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into the LC-MS/MS system.

-

Separate the analyte from other matrix components using a suitable chromatographic column and gradient.

-

Detect the analyte and the internal standard using tandem mass spectrometry, typically in Multiple Reaction Monitoring (MRM) mode. Specific precursor-product ion transitions for both Clencyclohexerol and this compound should be monitored.

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Signaling Pathways

As a β-agonist, this compound is expected to act on beta-adrenergic receptors, initiating a well-characterized signaling cascade.

Beta-Adrenergic Signaling Pathway

References

The Role of Clencyclohexerol-d10 in Modern Analytical Chemistry: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clencyclohexerol-d10 is a deuterated analog of Clencyclohexerol, which is structurally related to the β-agonist Clenbuterol.[1][2] In the landscape of analytical chemistry and drug development, isotopically labeled compounds like this compound are indispensable tools, primarily serving as internal standards in quantitative mass spectrometry-based assays. This technical guide provides a comprehensive review of the applications of this compound, with a focus on its use in analytical methodologies for the detection of β-agonists in various matrices.

The illegal use of β-agonists, such as Clenbuterol, as growth promoters in livestock has raised significant food safety and public health concerns.[3] Consequently, robust and sensitive analytical methods are crucial for monitoring their presence in food products and for doping control in sports.[4][5] Isotope dilution mass spectrometry (IDMS) using deuterated standards like this compound is the gold standard for such analyses, offering high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.

Core Application: Internal Standard in Quantitative Analysis

The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Clenbuterol and other related β-agonists. When added to a sample at a known concentration at the beginning of the analytical workflow, this compound co-elutes with the non-labeled analyte and is detected by the mass spectrometer at a different mass-to-charge ratio (m/z) due to the presence of deuterium atoms. This allows for accurate quantification of the target analyte by calculating the ratio of the analyte's signal to that of the internal standard, thereby correcting for any analyte loss during sample processing or fluctuations in instrument response.

Experimental Protocols: A Synthesized Approach

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique for the cleanup and concentration of β-agonists from complex matrices like urine, plasma, and tissue homogenates.

-

Sample Pre-treatment: A known volume or weight of the sample (e.g., 2-5 mL of urine or 1-5 g of homogenized tissue) is taken. To this, a precise amount of this compound internal standard solution is added. For tissue samples, an enzymatic hydrolysis step using β-glucuronidase/sulfatase is often employed to release conjugated metabolites. The sample is then typically buffered to a specific pH (e.g., pH 5.2-7.4).

-

SPE Cartridge Conditioning: A mixed-mode cation exchange SPE cartridge is conditioned sequentially with methanol and water.

-

Sample Loading: The pre-treated sample is loaded onto the conditioned SPE cartridge.

-

Washing: The cartridge is washed with a series of solvents to remove interfering substances. This typically includes a sequence of water, an acidic solution (e.g., 0.1 M HCl), and a non-polar organic solvent (e.g., hexane or dichloromethane).

-

Elution: The target analytes, along with the internal standard, are eluted from the cartridge using a basic organic solvent mixture, such as 5% ammonium hydroxide in methanol or ethyl acetate.

-

Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen. The residue is then reconstituted in a small volume of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is typically used for the separation of β-agonists.

-

Mobile Phase: A gradient elution is commonly employed using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or 10 mM ammonium formate) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-20 µL of the reconstituted sample is injected into the LC system.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is the standard technique for the analysis of β-agonists.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for both the analyte and the internal standard.

-

MRM Transitions: For Clenbuterol, common transitions include m/z 277 -> 203 and 277 -> 259. For a deuterated internal standard like this compound, the precursor ion would be shifted by +10 amu (or as per the specific labeling), and a corresponding product ion would be monitored.

-

Quantitative Data Summary

The following tables summarize typical quantitative performance data from various validated LC-MS/MS methods for the analysis of Clenbuterol using deuterated internal standards. While these values are not specific to this compound, they are representative of the performance expected from such methods.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Clenbuterol in Various Matrices

| Matrix | LOD (ng/mL or ng/g) | LOQ (ng/mL or ng/g) | Reference |

| Urine | 0.002 - 2 | 0.01 - 2 | |

| Serum | 0.004 | 0.01 | |

| Meat | 0.05 - 0.1 | 0.1 - 0.5 | |

| Milk | - | 0.05 | - |

| Liver | 0.1 | 0.2 |

Table 2: Recovery Rates for Clenbuterol in Various Matrices

| Matrix | Spiking Level (ng/mL or ng/g) | Average Recovery (%) | Reference |

| Urine | 0.5 - 10 | 85 - 110 | |

| Serum | 0.05 - 0.5 | 76.8 - 86.5 | |

| Meat | 0.1 - 5.0 | 70 - 120 | |

| Pork | 0.1 - 2.0 | 105.3 |

Visualizing the Workflow and Relationships

To better illustrate the experimental processes and logical connections, the following diagrams are provided in DOT language.

Conclusion

This compound serves as a critical tool for ensuring the accuracy and reliability of analytical methods for the detection of β-agonists. Its use as an internal standard in LC-MS/MS-based workflows allows for precise quantification by correcting for analytical variability. While direct, published protocols detailing its use are scarce, a robust and effective methodology can be readily synthesized from the wealth of literature on the analysis of Clenbuterol and related compounds using other deuterated analogs. The data and protocols presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate high-performance analytical methods for the monitoring of these controlled substances.

References

- 1. caymanchem.com [caymanchem.com]

- 2. nyc.gov [nyc.gov]

- 3. Development of analytical methods for the quantitative determination of beta-agonists and determination of detection times after therapeutic use | World Anti Doping Agency [wada-ama.org]

- 4. Determination of β2-Agonist Residues in Fermented Ham Using UHPLC-MS/MS after Enzymatic Digestion and Sulfonic Resin Solid Phase Purification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Pharmacokinetic Profile and Metabolic Fate of Clenbuterol Across Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clenbuterol, a potent β2-adrenergic agonist, has a multifaceted history of therapeutic use as a bronchodilator and, controversially, as a performance-enhancing agent and illicit growth promoter in livestock. Its distinct pharmacological effects are intrinsically linked to its pharmacokinetic and metabolic profiles, which exhibit significant variability across different species. This technical guide provides an in-depth exploration of the absorption, distribution, metabolism, and excretion (ADME) of clenbuterol in humans, cattle, horses, swine, rats, and rabbits. Detailed experimental protocols for the quantification of clenbuterol and visualizations of key pathways are included to support further research and development in this area.

Pharmacokinetics of Clenbuterol

The disposition of clenbuterol within an organism is dictated by its pharmacokinetic parameters, which vary considerably among species. These differences are crucial for understanding its efficacy, potential for residue accumulation in food-producing animals, and for developing accurate analytical methods for its detection.

Data Presentation: Comparative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of clenbuterol in various species following oral administration, unless otherwise specified. These values represent a synthesis of data from multiple studies and are intended for comparative purposes.

Table 1: Pharmacokinetic Parameters of Clenbuterol in Various Species

| Species | Dose | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Vd (L/kg) | Cl (mL/h/kg) | Reference(s) |

| Human | 20 µg | 0.1 | 2.5 | 35 | - | - | [1] |

| 40 µg | 0.2 | 2.5 | 35 | - | - | [1] | |

| 80 µg | 0.35 | 2.5 | 35 | - | - | [1] | |

| Cattle (Calves) | 0.8 µg/kg (therapeutic) | 0.42 ± 0.18 | - | 97.5 ± 5.5 (β-phase) | - | 465.7 ± 173.7 | [2] |

| 10 µg/kg (growth-promoting) | 15.34 ± 5.38 | - | 39.77 ± 6.73 (β-phase) | - | 248.7 ± 101.6 | [2] | |

| Horse | 1.6 µg/kg (oral, multiple doses) | 1.30 ± 0.93 | 0.25 | 12.9 | 1574.7 | 94.0 | |

| (single IV) | 1.04 | - | 9.2 | 1616.0 | 120.0 | ||

| Swine (Pig) | 20 µg/kg (oral) | 4.40 ± 0.37 (muscle tissue, ng/g) | 0 (day of last dose) | - | - | - | |

| Rat | 2 µg/kg (oral) | - | ~1 | ~30 | - | - | |

| Rabbit | 0.5 µg/kg (oral) | ~0.2 | <2 | ~9 | - | - | |

| 2 µg/kg (oral) | ~0.8 | <2 | ~9 | - | - |

Note: '-' indicates data not available in the cited sources. Data for swine muscle tissue represents residue levels at a specific time point and not a plasma Cmax.

Metabolism of Clenbuterol

The biotransformation of clenbuterol is a critical aspect of its pharmacology, influencing its duration of action and the nature of its residues. While clenbuterol is relatively resistant to extensive metabolism, several metabolic pathways have been identified, with notable differences between species.

In most species studied, a significant portion of the administered clenbuterol is excreted unchanged in the urine. However, metabolites are formed, primarily through N-oxidation of the primary amine group. In rats, a major metabolic pathway involves the formation of clenbuterol hydroxylamine and 4-nitroclenbuterol.

In cattle, the metabolic profile is qualitatively similar to that observed in laboratory animals and humans. The majority of extractable residues from bovine liver have been identified as the parent clenbuterol.

Experimental Protocols

Accurate quantification of clenbuterol in biological matrices is essential for pharmacokinetic studies, residue monitoring, and doping control. The following are detailed methodologies for common analytical procedures.

Analysis of Clenbuterol in Plasma by LC-MS/MS

This protocol describes a typical method for the extraction and quantification of clenbuterol from blood plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

a. Sample Preparation (Solid-Phase Extraction - SPE)

-

To 1 mL of plasma, add an internal standard (e.g., deuterated clenbuterol).

-

Add 2 mL of 0.1 M sodium phosphate buffer (pH 6.0) and vortex.

-

Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

-

Load the sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 40% methanol in water.

-

Dry the cartridge under a stream of nitrogen for 5 minutes.

-

Elute the analyte with 2 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

b. LC-MS/MS Conditions

-

LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

MRM Transitions: Monitor for specific precursor-to-product ion transitions for clenbuterol (e.g., m/z 277.1 → 203.1) and the internal standard.

Residue Analysis of Clenbuterol in Liver Tissue by ELISA

This protocol outlines a screening method for clenbuterol residues in liver tissue using an Enzyme-Linked Immunosorbent Assay (ELISA).

a. Sample Extraction

-

Homogenize 2 g of minced liver tissue with 6 mL of methanol for 2 minutes.

-

Centrifuge the homogenate at 4000 rpm for 10 minutes.

-

Transfer 4 mL of the methanolic supernatant to a new tube and evaporate to dryness at 50°C.

-

Dissolve the residue in 2 mL of n-hexane.

-

Add 1 mL of sample dilution buffer (provided in the ELISA kit) and vortex vigorously for 30 seconds.

-

Centrifuge for 5 minutes at 3000 rpm.

-

Use the aqueous (lower) phase for the ELISA procedure.

b. ELISA Procedure

-

Follow the instructions provided with the commercial ELISA kit. This typically involves:

-

Adding standards, controls, and prepared samples to the antibody-coated microplate wells.

-

Adding the enzyme-conjugated clenbuterol.

-

Incubating the plate.

-

Washing the plate to remove unbound reagents.

-

Adding a substrate solution to produce a colorimetric reaction.

-

Stopping the reaction and measuring the absorbance using a microplate reader.

-

-

Calculate the clenbuterol concentration in the samples based on the standard curve.

Mandatory Visualizations

Signaling Pathway of Clenbuterol

Clenbuterol exerts its effects by acting as a β2-adrenergic receptor agonist. The binding of clenbuterol to its receptor initiates a downstream signaling cascade.

Caption: β2-Adrenergic signaling pathway activated by Clenbuterol.

Experimental Workflow for Pharmacokinetic Study

A typical pharmacokinetic study involves several key steps from drug administration to data analysis.

Caption: General workflow of a pharmacokinetic study.

Logical Relationship for Clenbuterol Residue Analysis

The process of analyzing clenbuterol residues in edible tissues involves a series of steps to ensure accurate detection and quantification.

References

Methodological & Application

Application Note: Quantification of Clenbuterol in Human Urine Using a Deuterated Internal Standard by LC-MS/MS

Abstract

This application note details a robust and sensitive method for the quantification of clenbuterol in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a stable isotope-labeled internal standard, Clencyclohexerol-d10, to ensure high accuracy and precision. The described methodology, including sample preparation, chromatographic separation, and mass spectrometric detection, is suitable for research, clinical, and anti-doping applications.

Introduction

Clenbuterol is a beta-2 adrenergic agonist known for its bronchodilator and tocolytic properties.[1] However, it is also illicitly used as a performance-enhancing drug in sports and as a growth-promoting agent in livestock due to its anabolic effects.[1][2] Consequently, sensitive and specific analytical methods are required for the detection and quantification of clenbuterol in biological matrices such as urine to monitor for its misuse.[1][3]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the primary technique for clenbuterol analysis due to its high sensitivity, selectivity, and shorter analysis time compared to gas chromatography-mass spectrometry (GC-MS), which often requires time-consuming derivatization steps. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification as it compensates for matrix effects and variations in sample preparation and instrument response. This application note provides a detailed protocol for the quantification of clenbuterol in human urine using LC-MS/MS with this compound as the internal standard.

Experimental

Materials and Reagents

-

Clenbuterol hydrochloride (analytical standard)

-

This compound (internal standard)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate

-

Deionized water (18.2 MΩ·cm)

-

Human urine (drug-free)

-

Solid-phase extraction (SPE) cartridges (e.g., Mixed-mode cation exchange)

Instrumentation

-

Liquid chromatograph (e.g., Agilent 1290 Infinity II LC System)

-

Tandem mass spectrometer (e.g., Agilent 6470 Triple Quadrupole LC/MS)

-

Analytical column (e.g., C18 column, 2.1 x 100 mm, 2.6 µm)

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction (SPE) method is employed for the clean-up and concentration of clenbuterol from urine samples.

-

Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

-

Equilibration: Equilibrate the cartridge with 3 mL of 100 mM phosphate buffer (pH 6.0).

-

Loading: To 2 mL of urine, add the internal standard (this compound) to a final concentration of 10 ng/mL. Acidify the sample with 1 mL of 100 mM phosphate buffer (pH 6.0) and load it onto the SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 20% methanol in water.

-

Elution: Elute the analytes with 2 mL of 5% formic acid in methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis

The separation and detection of clenbuterol and the internal standard are performed by LC-MS/MS.

-

Chromatographic Conditions:

-

Column: C18, 2.1 x 100 mm, 2.6 µm

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient:

-

0-1 min: 10% B

-

1-5 min: 10-90% B

-

5-6 min: 90% B

-

6-6.1 min: 90-10% B

-

6.1-8 min: 10% B

-

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Capillary Voltage: 3500 V

-

Gas Temperature: 300 °C

-

Gas Flow: 8 L/min

-

Nebulizer Pressure: 35 psi

-

Multiple Reaction Monitoring (MRM) Transitions: The following MRM transitions are monitored. It is important to note that while some methods use transitions like m/z 277.1 → 203.0 and 277.1 → 259.1, other, more specific transitions can reduce false positives.

-

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Clenbuterol | 277.1 | 203.0 | 15 |

| Clenbuterol | 277.1 | 168.0 | 25 |

| This compound | 287.1 | 213.0 | 15 |

Data Analysis and Results

Quantification is performed by constructing a calibration curve using the peak area ratio of clenbuterol to the internal standard (this compound) versus the concentration of clenbuterol.

Method Validation

The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision according to established guidelines. Representative data from published methods are summarized below.

| Parameter | Result |

| Linearity Range | 0.1 - 50 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.0125 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL |

| Accuracy (% Recovery) | 93.1% to 98.7% |

| Precision (% RSD) | Intra-day: 1.26% to 8.99% Inter-day: (not specified in source) |

Workflow and Signaling Pathway Diagrams

Experimental Workflow

References

Application Notes and Protocols for Clenbuterol Analysis in Biological Matrices

These application notes provide detailed protocols for the extraction and purification of Clenbuterol from various biological matrices, including urine, blood (plasma/serum), and hair. The described methods are essential for accurate quantification in research, clinical, and forensic settings.

Introduction

Clenbuterol is a potent β2-adrenergic agonist used therapeutically as a bronchodilator.[1][2] However, it is often illicitly used as a growth-promoting agent in livestock and as a performance-enhancing drug in athletes due to its anabolic properties.[1][2] Consequently, sensitive and reliable methods for the detection and quantification of Clenbuterol in biological samples are crucial for regulatory control and doping analysis. Sample preparation is a critical step in the analytical workflow, aiming to remove interfering substances and concentrate the analyte of interest.[1] The choice of technique depends on the matrix, the required sensitivity, and the available instrumentation. The most common methods include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and specialized procedures for challenging matrices like hair.

Comparative Quantitative Data

The following tables summarize the performance of various sample preparation techniques for Clenbuterol analysis across different biological matrices.

Table 1: Urine

| Preparation Technique | Analytical Method | Recovery (%) | LOD | LOQ | Citation |

| SPE (Molecularly Imprinted Polymer) | LC | 65-75 | - | - | |

| SPE (C2 column) | HPLC-UV/Electrochemical | 79.9 | 0.5 ng/mL | - | |

| SPME (PDMS/DVB fiber) | LC-UV | - | 9 ng/mL | 32 ng/mL | |

| LLE | LC-QTOF-MS/MS | - | 50 pg/0.1 mL | - | |

| Online-SPE | UHPLC-MS/MS | - | - | 0.1 ng/mL | |

| LLE | GC-MS | 91-95 | 0.2 ng/µL | 0.7 ng/µL | |

| Enzymatic Digestion & SPE | HPLC | 85-90 | 0.25 µg/L | - |

Table 2: Blood (Plasma/Serum)

| Preparation Technique | Analytical Method | Recovery (%) | LOD | LOQ | Citation |

| LLE | LC-QTOF-MS/MS | - | 13 pg/mL | - | |

| SPME (PDMS/DVB fiber) | LC-UV | - | 5 ng/mL | 24 ng/mL | |

| LLE | GC-MS | 89-101 | 0.5 ng/mL | 1.5 ng/mL | |

| SPE | HPLC | 93-102 | 0.1 µg/mL | - |

Table 3: Hair

| Preparation Technique | Analytical Method | Recovery (%) | LOD | LOQ | Citation |

| SPE | UPLC-MS/MS | 62 | 0.1 pg/mg | 0.5 pg/mg | |

| LLE & SPE | LC-MS/MS | - | 0.02 pg/mg | - | |

| Acid Extraction & SPE | HPLC-MS/MS | - | - | 0.5 ng/g |

Table 4: Tissues

| Preparation Technique | Analytical Method | Recovery (%) | LOD | LOQ | Citation |

| LLE | LC-QTOF-MS/MS | - | 25 pg/g | - | |

| Enzymatic Digestion & SPE | HPLC | 70-74 | 0.5 µg/kg | - | |

| LLE & SPE | LC-UV | - | - | - |

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Clenbuterol in Urine

This protocol is based on the use of a C18 SPE cartridge for the extraction of Clenbuterol from urine samples.

Materials:

-

C18 SPE Cartridges (e.g., 200 mg, 3 mL)

-

Urine sample

-

Methanol

-

Deionized water

-

0.1 M Hydrochloric acid (HCl)

-

Elution solvent (e.g., Methanol with 2% acetic acid)

-

Nitrogen evaporator

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Pre-treatment:

-

Centrifuge the urine sample at 4000 rpm for 10 minutes to remove particulate matter.

-

Take 5 mL of the supernatant and add 1 mL of 0.1 M HCl.

-

Vortex for 30 seconds.

-

-

SPE Cartridge Conditioning:

-

Pass 5 mL of methanol through the C18 cartridge.

-

Pass 5 mL of deionized water through the cartridge. Do not allow the cartridge to dry out.

-

-

Sample Loading:

-

Load the pre-treated urine sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

-

-

Washing:

-

Wash the cartridge with 5 mL of deionized water to remove hydrophilic interferences.

-

Wash the cartridge with 5 mL of a methanol/water solution (e.g., 40:60, v/v) to remove less polar interferences.

-

Dry the cartridge under vacuum for 5-10 minutes.

-

-

Elution:

-

Elute the Clenbuterol from the cartridge with 5 mL of the elution solvent (Methanol with 2% acetic acid) into a clean collection tube.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in a suitable volume (e.g., 200 µL) of the mobile phase used for the analytical instrument (e.g., LC-MS).

-

Vortex for 30 seconds and transfer to an autosampler vial for analysis.

-

Caption: Solid-Phase Extraction (SPE) workflow for Clenbuterol analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Clenbuterol in Plasma

This protocol describes a general LLE procedure for the extraction of Clenbuterol from plasma samples.

Materials:

-

Plasma sample

-

Internal Standard (e.g., Clenbuterol-d9)

-

Buffer (e.g., 0.1 M Sodium Borate, pH 9.0)

-

Extraction Solvent (e.g., Ethyl acetate)

-

Sodium sulfate (anhydrous)

-

Nitrogen evaporator

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Preparation:

-

Pipette 1 mL of plasma into a glass centrifuge tube.

-

Add the internal standard solution.

-

Add 1 mL of buffer and vortex for 30 seconds.

-

-

Extraction:

-

Add 5 mL of the extraction solvent (Ethyl acetate).

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 3000 rpm for 10 minutes to separate the layers.

-

-

Solvent Transfer:

-

Carefully transfer the upper organic layer to a clean tube.

-

Repeat the extraction step with another 5 mL of ethyl acetate and combine the organic layers.

-

-

Drying:

-

Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.

-

-

Evaporation and Reconstitution:

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in a suitable volume (e.g., 200 µL) of the mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial for analysis.

-

Caption: Liquid-Liquid Extraction (LLE) workflow for Clenbuterol analysis.

Protocol 3: Sample Preparation for Clenbuterol in Hair

This protocol provides a general method for extracting Clenbuterol from hair samples, a matrix that allows for long-term monitoring of exposure.

Materials:

-

Hair sample

-

Deionized water

-

Methanol or Dichloromethane

-

0.1 M Hydrochloric acid (HCl) or other digestion reagent

-

Incubator or water bath

-

Vortex mixer

-

Centrifuge

-

SPE cartridges (as in Protocol 1) for cleanup

Procedure:

-

Decontamination:

-

Wash the hair sample sequentially with deionized water and then with a solvent like methanol or dichloromethane to remove external contaminants.

-

Allow the hair to dry completely at room temperature.

-

-

Digestion/Extraction:

-

Cut the decontaminated hair into small segments (1-2 mm).

-

Weigh a specific amount of hair (e.g., 50-100 mg) and place it in a glass tube.

-

Add 1-2 mL of 0.1 M HCl (or an appropriate digestion enzyme solution).

-

Incubate the mixture overnight at an elevated temperature (e.g., 45-60°C) with occasional vortexing to facilitate the release of the drug from the hair matrix.

-

-

Neutralization and Cleanup:

-

After incubation, cool the sample to room temperature.

-

Neutralize the acidic solution with a suitable base (e.g., 0.1 M NaOH) if necessary.

-

Centrifuge the sample to pellet the hair debris.

-

The resulting supernatant can be further purified using an SPE protocol similar to Protocol 1 to remove remaining matrix components.

-

-

Final Analysis:

-

After the cleanup step, the eluate is evaporated and reconstituted for instrumental analysis.

-

Caption: Workflow for Clenbuterol extraction from hair samples.

References

Application of Clencyclohexerol-d10 in Doping Control Analysis

Application Note and Protocol

Introduction

Clencyclohexerol is a synthetic beta-2 adrenergic agonist, structurally related to clenbuterol, which is prohibited at all times by the World Anti-Doping Agency (WADA) due to its potential anabolic effects. The detection and quantification of clencyclohexerol in biological samples are critical for effective doping control. Stable isotope-labeled internal standards, such as Clencyclohexerol-d10, are indispensable for accurate and reliable quantification in mass spectrometry-based methods. The use of a deuterated internal standard (IS) is a widely accepted practice in anti-doping analysis to compensate for analyte loss during sample preparation and for variations in instrument response.[1] This document provides a detailed application note and a general protocol for the use of this compound in the analysis of doping control samples.

This compound, a labeled analog of clenbuterol, serves as an ideal internal standard for the quantification of clencyclohexerol and other related beta-agonists in biological matrices like urine and plasma. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during extraction and chromatographic separation. However, its increased mass due to the deuterium labels allows for its distinct detection by a mass spectrometer.

Principle of the Method

The analytical approach for the detection and quantification of clencyclohexerol in doping control samples typically involves sample preparation followed by chromatographic separation coupled with mass spectrometric detection (e.g., LC-MS/MS or GC-MS). This compound is added to the biological sample at the beginning of the analytical process. This allows for the correction of any variability throughout the procedure, including extraction efficiency and matrix effects. Quantification is achieved by calculating the ratio of the response of the target analyte (clencyclohexerol) to the response of the internal standard (this compound).

Experimental Protocol

This protocol is a general guideline based on established methods for the analysis of similar beta-agonists like clenbuterol in urine.[2][3][4] Method validation and optimization are required for specific laboratory conditions and instrumentation.

1. Materials and Reagents

-

Clencyclohexerol analytical standard

-

This compound internal standard

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid

-

Ammonium acetate

-

Ultrapure water

-

Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

-

Urine samples

2. Sample Preparation (Solid-Phase Extraction - SPE)

-

Allow urine samples to thaw at room temperature and centrifuge to remove any particulate matter.

-

Take a 2 mL aliquot of the urine sample.

-

Add 20 µL of a 100 ng/mL solution of this compound in methanol to each sample, calibrator, and quality control sample.

-

Add 1 mL of 100 mM ammonium acetate buffer (pH 5.2).

-

Vortex mix for 30 seconds.

-

Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of ultrapure water.

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge with 2 mL of ultrapure water, followed by 2 mL of methanol.

-

Elute the analytes with 2 mL of 5% formic acid in methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to separate the analyte from matrix interferences.

-

Ionization Mode: ESI positive.

-

Multiple Reaction Monitoring (MRM): Monitor at least two specific precursor-to-product ion transitions for both clencyclohexerol and this compound for confirmation and quantification.

Data Presentation

The following table summarizes typical quantitative data for the analysis of clenbuterol, a structurally similar compound, which can be used as a reference for the expected performance of a clencyclohexerol assay using a deuterated internal standard.

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 0.05 ng/mL | [3] |

| Limit of Quantification (LOQ) | 0.1 ng/mL | |

| Linearity Range | 0.1 - 50 ng/mL | |

| Recovery | 85 - 110% | |

| Intra-day Precision (%RSD) | < 10% | |

| Inter-day Precision (%RSD) | < 15% |

Visualizations

Experimental Workflow for Doping Control Analysis of Clencyclohexerol

Caption: Workflow for the analysis of Clencyclohexerol using a deuterated internal standard.

Signaling Pathway: Role of a Deuterated Internal Standard in Quantitative Analysis

Caption: Principle of using a deuterated internal standard for accurate quantification.

References

- 1. Analytical methods for the detection of clenbuterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantification of clenbuterol in equine plasma, urine and tissue by liquid chromatography coupled on-line with quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for the Determination of Clenbuterol Residues in Meat Products with Clencyclohexerol-d10

Abstract

This document provides a detailed methodology for the quantitative analysis of clenbuterol residues in various meat products. The protocol employs a robust sample preparation procedure involving solid-phase extraction (SPE) and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Clencyclohexerol-d10, a labeled analog of clenbuterol, is utilized as an internal standard to ensure accuracy and precision in quantification.[1] This method is intended for researchers, scientists, and professionals in drug development and food safety monitoring.

Introduction

Clenbuterol is a beta-agonist that is illicitly used as a growth promoter in livestock to increase muscle mass and reduce fat.[2] The consumption of meat containing clenbuterol residues can lead to adverse health effects in humans, including tachycardia, tremors, and nausea.[3] Consequently, regulatory bodies worldwide have banned or strictly regulated its use in food-producing animals.[4]

To enforce these regulations and ensure food safety, sensitive and reliable analytical methods for the detection and quantification of clenbuterol residues in meat are essential. This application note describes a highly selective and sensitive LC-MS/MS method for the determination of clenbuterol in meat, utilizing this compound as an internal standard for accurate quantification.

Experimental Workflow

The overall experimental workflow for the determination of clenbuterol residues in meat products is depicted below.

References

Application Notes and Protocols for the Enantioselective Study of Clenbuterol using Clencyclohexerol-d10

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clenbuterol, a β2-adrenergic agonist, is a chiral compound existing as two enantiomers, R-(-)-Clenbuterol and S-(+)-Clenbuterol.[1][2] These enantiomers exhibit different pharmacological activities and pharmacokinetic profiles. The R-(-) enantiomer is primarily responsible for the therapeutic bronchodilatory effects, while the S-(+) enantiomer may contribute to adverse effects.[1] Consequently, studying the enantioselective distribution and metabolism of Clenbuterol is crucial for understanding its overall pharmacological and toxicological profile.

This document provides detailed application notes and protocols for the use of Clencyclohexerol-d10, a deuterated analog of Clenbuterol, as an internal standard for the quantitative analysis of Clenbuterol enantiomers in biological matrices.[3] The use of a stable isotope-labeled internal standard is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring accurate and precise quantification.[4]

Signaling Pathway of Clenbuterol

Clenbuterol exerts its effects by binding to and activating β2-adrenergic receptors. This activation triggers a downstream signaling cascade involving cyclic AMP (cAMP) and protein kinase A (PKA). The signaling pathway is as follows:

Caption: Clenbuterol signaling pathway.

Experimental Workflow for Enantioselective Analysis

The following diagram outlines the general workflow for the extraction and analysis of Clenbuterol enantiomers from biological samples using this compound as an internal standard.

Caption: Experimental workflow for enantioselective analysis.

Detailed Experimental Protocols

1. Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a general guideline and may require optimization for different biological matrices.

-

Materials:

-

Biological sample (e.g., 1 mL plasma or urine, 1 g homogenized tissue)

-

This compound internal standard (IS) solution (e.g., 10 ng/mL in methanol)

-

Phosphate buffer (0.1 M, pH 7.0)

-

β-glucuronidase/arylsulfatase solution (for urine samples)

-

Weak cation exchange SPE cartridges

-

Methanol

-

Ammonium hydroxide solution (5% in methanol)

-

Mobile phase for reconstitution

-

-

Protocol:

-

To 1 mL of plasma or urine (or 1 g of homogenized tissue suspended in buffer), add 20 µL of the 10 ng/mL this compound internal standard solution.

-

For urine samples, add 50 µL of β-glucuronidase/arylsulfatase and incubate at 37°C for 2 hours to hydrolyze conjugated metabolites.

-

Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

-

Load the pre-treated sample onto the SPE cartridge.

-

Wash the cartridge with 3 mL of deionized water, followed by 3 mL of methanol.

-

Elute the analytes with 3 mL of 5% ammonium hydroxide in methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

2. Chiral UHPLC-MS/MS Analysis

-

Instrumentation:

-

Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

-

UHPLC Conditions:

-

Chiral Column: A cellulose-based polysaccharide chiral stationary phase column is recommended for the separation of Clenbuterol enantiomers.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 0.1% formic acid in water). The exact ratio should be optimized for the specific column.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

-

Injection Volume: 5-10 µL.

-

-

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Ion Transitions: The specific precursor and product ions for Clenbuterol and this compound should be determined by direct infusion of the standards. Representative transitions are provided in the table below.

-

Data Presentation

Table 1: Representative UHPLC-MS/MS Parameters for Clenbuterol Enantiomers and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| R-(-)-Clenbuterol | 277.1 | 203.1 | 15 |

| S-(+)-Clenbuterol | 277.1 | 203.1 | 15 |

| This compound (IS) | 287.2 | 209.1 | 15 |

Note: These values are illustrative and should be optimized for the specific instrument used.

Table 2: Method Validation Parameters (Representative Data)

| Parameter | R-(-)-Clenbuterol | S-(+)-Clenbuterol |

| Linear Range | 0.1 - 50 ng/mL | 0.1 - 50 ng/mL |

| Correlation Coefficient (r²) | > 0.99 | > 0.99 |

| Limit of Detection (LOD) | 0.05 ng/mL | 0.05 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL | 0.1 ng/mL |

| Intra-day Precision (%RSD) | < 10% | < 10% |

| Inter-day Precision (%RSD) | < 15% | < 15% |

| Accuracy (% Recovery) | 90 - 110% | 90 - 110% |

Discussion

The enantioselective quantification of Clenbuterol is critical for a comprehensive understanding of its pharmacokinetics and pharmacodynamics. The use of a deuterated internal standard such as this compound is paramount for achieving the high accuracy and precision required in drug development and research. The protocols outlined in this document provide a robust framework for researchers to develop and validate their own methods for the enantioselective analysis of Clenbuterol in various biological matrices. It is important to note that method parameters, particularly the chiral separation conditions and MS/MS transitions, should be carefully optimized for the specific instrumentation and matrix being investigated.

References

- 1. Quantification and enantiomeric distribution of clenbuterol in several bovine tissues using UHPLC-tandem mass spectrometry: Evaluation of a risk factor associated with meat contamination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. theclinivex.com [theclinivex.com]

- 4. CN104387284B - Synthesis methods of D9-clenbuterol hydrochloride labeled by deuterium and synthesis intermediate thereof - Google Patents [patents.google.com]

Liquid-liquid extraction and solid-phase extraction methods for Clenbuterol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the extraction of Clenbuterol from various biological matrices using Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Introduction

Clenbuterol is a beta-2 adrenergic agonist used therapeutically as a bronchodilator. However, due to its anabolic properties, it is often misused in sports and livestock farming.[1] Accurate and sensitive detection of clenbuterol in biological samples is crucial for both therapeutic monitoring and anti-doping control.[1][2] Sample preparation is a critical step in the analytical workflow, with liquid-liquid extraction (LLE) and solid-phase extraction (SPE) being the two primary methods employed.[1][3] While LLE is a traditional method, SPE has become the preferred technique in many laboratories due to its efficiency and potential for automation.

Comparative Quantitative Data

The selection of an extraction method often depends on the required sensitivity, sample matrix, and available resources. The following tables summarize key quantitative parameters for various LLE and SPE methods for Clenbuterol analysis.

Table 1: Liquid-Liquid Extraction (LLE) Performance Data for Clenbuterol

| Matrix | Analytical Method | Linearity Range | LOQ | LOD | Recovery | Reference |

| Human Plasma | LC-MS/MS | 5.0 - 5000 ng/L | 5.0 ng/L | - | - | |

| Human Urine | UHPLC-MS/MS | 5 - 300 pg/mL | 5 pg/mL | - | 85.8 - 105% | |

| Animal Tissues | HPLC-UV/ECD | - | - | 0.5 µg/kg | 42.2 - 96.1% | |

| Blood | GC-MS | 0.01 - 10.0 mg/L | - | 0.005 mg/L | 96.5% |

Table 2: Solid-Phase Extraction (SPE) Performance Data for Clenbuterol

| Matrix | SPE Type | Analytical Method | Linearity Range | LOQ | LOD | Recovery | Reference |

| Human Urine | Online-SPE | UHPLC-MS/MS | 0.1 - 50 ng/mL | 0.1 ng/mL | 0.0125 ng/mL | 93.1 - 98.7% (Accuracy) | |

| Human Urine & Serum | SPME (PDMS/DVB) | LC-UV | 10 - 500 ng/mL (Urine), 5 - 500 ng/mL (Serum) | 32 ng/mL (Urine), 24 ng/mL (Serum) | 9 ng/mL (Urine), 5 ng/mL (Serum) | - | |

| Bovine Liver | MISPE | LC/IT-MS | - | - | < 0.1 µg/kg | > 90% | |